molecular formula C14H14ClN3O B279609 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-methylindoline

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-methylindoline

Cat. No.: B279609
M. Wt: 275.73 g/mol
InChI Key: JBPJERGZMJWGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-methylindoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMI and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CMI is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. CMI has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of various inflammatory genes.
Biochemical and Physiological Effects:
CMI has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). CMI has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CMI in lab experiments is its high potency and specificity. CMI has been shown to have a high affinity for COX-2 enzyme, making it a potent inhibitor of COX-2 activity. However, one of the major limitations of using CMI in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CMI. One of the major future directions is the development of new drugs based on the structure of CMI. The anti-inflammatory and analgesic properties of CMI make it a potential candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.
Another future direction is the study of the mechanism of action of CMI. Further studies are needed to fully understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of CMI.
Conclusion:
In conclusion, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-methylindoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of CMI involves the reaction of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl chloride with 2-methylindole in the presence of a base. CMI has been extensively studied for its potential applications in medicinal chemistry and cancer research. The mechanism of action of CMI is not fully understood, but it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzyme and NF-κB. CMI has significant biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of CMI, including the development of new drugs and the study of its mechanism of action.

Synthesis Methods

The synthesis of CMI involves the reaction of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl chloride with 2-methylindole in the presence of a base. This reaction results in the formation of CMI as a solid precipitate. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

CMI has been extensively studied for its potential applications in various fields. One of the major applications of CMI is in the field of medicinal chemistry. CMI has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.
CMI has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CMI has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C14H14ClN3O/c1-9-7-10-5-3-4-6-12(10)18(9)14(19)13-11(15)8-16-17(13)2/h3-6,8-9H,7H2,1-2H3

InChI Key

JBPJERGZMJWGIP-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(C=NN3C)Cl

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(C=NN3C)Cl

Origin of Product

United States

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